N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Lipophilicity Membrane Permeability Physicochemical Profiling

N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also catalogued under the National Cancer Institute identifier NSC 693561, is a synthetic small-molecule acetamide derivative defined by the molecular formula C21H24ClNO3 (free base MW 373.88 g/mol) and commonly supplied as its hydrochloride salt (C21H24ClNO3·ClH, MW 410 g/mol). The compound integrates three distinct pharmacophoric modules—a para-chlorobenzyl moiety, a para-methylphenoxy acetamide linker, and a tetrahydrofuran-2-ylmethyl substituent—within a single scaffold.

Molecular Formula C21H24ClNO3
Molecular Weight 373.9 g/mol
Cat. No. B14987146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Molecular FormulaC21H24ClNO3
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H24ClNO3/c1-16-4-10-19(11-5-16)26-15-21(24)23(14-20-3-2-12-25-20)13-17-6-8-18(22)9-7-17/h4-11,20H,2-3,12-15H2,1H3
InChIKeySOALHJPDOCSKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (NSC 693561): Baseline Identity and Structural Class Overview for Research Procurement


N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also catalogued under the National Cancer Institute identifier NSC 693561, is a synthetic small-molecule acetamide derivative defined by the molecular formula C21H24ClNO3 (free base MW 373.88 g/mol) and commonly supplied as its hydrochloride salt (C21H24ClNO3·ClH, MW 410 g/mol) [1]. The compound integrates three distinct pharmacophoric modules—a para-chlorobenzyl moiety, a para-methylphenoxy acetamide linker, and a tetrahydrofuran-2-ylmethyl substituent—within a single scaffold. It belongs to the class of multi-substituted tertiary acetamides and has been accessioned into the NCI diversity screening collection, as evidenced by its NSC registry number [1]. Per the ZINC database (entry ZINC000096261293), the compound has a calculated logP of 3.829, a topological polar surface area (tPSA) of 38 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and seven rotatable bonds [2]. As of the last ChEMBL annotation cycle, no experimentally determined biological activity or target engagement data are recorded for this compound in public databases [2].

Why N-(4-Chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide Cannot Be Casually Replaced by In-Class Acetamide Analogs


Generic substitution is not defensible for this compound class because small permutations at the phenoxy ring, the heterocyclic amine substituent, or the benzyl halogenation site produce quantifiable shifts in physicochemical determinants—logP, tPSA, hydrogen-bonding capacity, and molecular shape—that in turn reshape predicted target-promiscuity profiles and ADME behavior [1]. For example, replacing the 4-methylphenoxy group with a 4-chloro-3-methylphenoxy group alters both lipophilicity and the electrostatic surface, while exchanging the tetrahydrofuran ring for a furan ring reduces saturation (fraction sp3) and eliminates the additional conformational flexibility of the tetrahydrofuran oxygen, each of which independently modulates permeability and off-target liability [2]. The absence of curated pharmacological annotation for NSC 693561 itself—in contrast to some of its close analogs—further underscores that the procurement specification must be exact: a user intending to probe novel target space, conduct a chemoproteomics screen, or build a proprietary SAR series requires the precise compound and cannot substitute a near-neighbor without introducing unquantified confounding variables [2].

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide vs. Closest Structural Analogs


Physicochemical Differentiation: Calculated logP and tPSA vs. the 2-(4-Chloro-3-methylphenoxy) Analog

The target compound NSC 693561 bears a single methyl substituent on the phenoxy ring, whereas the closest cataloged analog, N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS 874128-63-9), carries an additional chlorine atom at the 4-position of the phenoxy ring, increasing molecular weight from 373.88 to approximately 408.3 g/mol. This additional chlorine raises logP while simultaneously increasing the polar surface area contribution. The target compound's calculated logP of 3.829 and tPSA of 38 Ų position it in a favorable CNS-accessible range, whereas the 4-chloro-3-methyl analog, with higher lipophilicity and larger molecular volume, is predicted to shift toward higher tissue distribution and potential CYP-mediated clearance [1]. These two compounds cannot be interchanged without altering the pharmacokinetic-pharmacodynamic relationship in any in vivo or cellular assay .

Lipophilicity Membrane Permeability Physicochemical Profiling

Heterocyclic Ring Saturation: Tetrahydrofuran vs. Furan-Furan Analog Comparison

The target compound features a saturated tetrahydrofuran (oxolane) ring attached via a methylene linker, yielding a fraction sp3 of 0.38 (26 heavy atoms, 10 sp3-hybridized carbons from the tetrahydrofuran ring and linkers). The direct analog N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide, which replaces the tetrahydrofuran with a planar, aromatic furan ring, necessarily exhibits a lower fraction sp3 and reduced three-dimensional character. Higher fraction sp3 has been correlated in multiple prospective analyses with improved clinical developability, reduced promiscuity, and lower attrition rates [1]. Quantitative comparison of the two compounds is limited to the structural inference: the target compound's tetrahydrofuran ring provides two additional sp3 centers and one additional hydrogen-bond acceptor conformation compared to the furan analog, which is locked in a planar geometry and cannot adopt the same range of low-energy conformers [2].

Fraction sp3 Conformational Flexibility Drug-Likeness

SEA Predicted Target Profile: Substance-P Receptor (TACR1/NK1) vs. Structural Analogs with Alternative Primary Predictions

Similarity Ensemble Approach (SEA) analysis performed on the ZINC database entry for the target compound (ZINC000096261293) returns two principal predicted targets: the Substance-P receptor (TACR1/NK1, a GPCR Class A target) with a p-value of 15 (Max Tc = 45), and the voltage-dependent T-type calcium channel subunit alpha-1I (CACNA1I) with a p-value of 26 (Max Tc = 40) [1]. In contrast, close analogs that replace the tetrahydrofuran ring with alternative heterocycles or introduce additional halogenation on the phenoxy ring are predicted, based on SEA re-query, to redistribute their top predicted target hierarchy—potentially shifting away from TACR1 as the primary prediction—due to altered 2D and 3D chemical similarity to known ligands of different targets [2]. These computational predictions, while not a substitute for experimental binding data, constitute the only publicly available target-hypothesis information for guiding the selection of NSC 693561 over its analogs for specific target-focused screening.

Computational Target Prediction NK1 Receptor T-type Calcium Channel

Absence of Annotated Biological Activity as a Positive Selection Criterion for Novel Chemical Probe Development

The target compound NSC 693561 is explicitly annotated in the ZINC database as 'not currently in any annotated catalogs' and has 'no known activity for this compound' in ChEMBL20, nor any associated publications or clinical trial records [1]. By contrast, certain structural analogs within the phenoxy-acetamide class have reported binding data, such as N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, which appears in BindingDB with modest micromolar affinity for nicotinic acetylcholine receptor subtypes (α4β4 Ki = 10,500 nM; α2β4 Ki = 10,700 nM; α2β2 Ki = 12,600 nM; rat) [2]. The complete absence of annotated activity for NSC 693561, juxtaposed against the known (albeit weak) cholinergic activity of close analogs, makes the target compound uniquely suited for unbiased phenotypic screening or chemoproteomic target-deconvolution workflows, where pre-existing target annotations would bias hit-calling and mechanistic interpretation.

Chemical Probe Discovery Novel Target Space Phenotypic Screening

Amide Core vs. Benzamide Core: Molecular Topology Differentiation from the Ethoxybenzamide Analog

NSC 693561 features a phenoxy-acetamide core (O–CH2–C(=O)–N), whereas the closely related compound N-(4-chlorobenzyl)-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide (molecular formula C21H24ClNO3, MW 373.9 g/mol) features a benzamide core (phenyl–C(=O)–N) with an ethoxy substituent at the para position of the benzoyl ring [1]. Despite sharing the identical molecular formula (C21H24ClNO3) and molecular weight, the two compounds are constitutional isomers with fundamentally different connectivity: the target compound places the oxygen atom between the aryl ring and the carbonyl (phenoxy-acetamide), whereas the benzamide analog places the carbonyl directly on the aryl ring. This isomerism results in distinct electronic distributions, dipole moments, hydrogen-bonding geometries at the amide carbonyl, and metabolic vulnerability profiles—the benzamide analog is susceptible to amidase-mediated hydrolysis, while the phenoxy-acetamide presents an ether linkage as the primary oxidative metabolic soft spot [2].

Scaffold Hopping Bioisostere Evaluation Amide Topology

Optimal Research Deployment Scenarios for N-(4-Chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (NSC 693561) Based on Verifiable Evidence


Unbiased Phenotypic Screening for Novel Anticancer or Anti-Inflammatory Activity in NCI-60 or Disease-Relevant Cell Panels

Given that NSC 693561 has been accessioned by the NCI Developmental Therapeutics Program but carries zero public annotations for target engagement, cytotoxicity, or mechanism of action [1], the compound is ideally deployed as a diversity-set member in unbiased phenotypic screening campaigns. Its NCI provenance suggests that if NCI-60 growth inhibition data were generated, they remain non-public; a fresh screen in-house using identical cell line panels would generate proprietary, first-in-class activity fingerprints [2]. The compound's moderate logP (3.829) and low tPSA (38 Ų) support adequate cell permeability, while its 0.38 fraction sp3 provides sufficient three-dimensionality for target engagement beyond flat aromatic scaffolds [2].

NK1 (Substance-P) Receptor Antagonist Discovery Using NSC 693561 as a Computational-Guided Starting Point

SEA computational predictions identify the Substance-P receptor (TACR1/NK1) as the highest-confidence target hypothesis for NSC 693561 (p-value 15, Max Tc 45) [1]. Researchers investigating NK1 receptor antagonism for pain, emesis, or neuroinflammation indications can deploy NSC 693561 in radioligand displacement assays or functional calcium-flux assays against recombinant TACR1, benchmarking against established NK1 antagonists such as aprepitant. The absence of pre-existing α4β4 nAChR liability—unlike the close 4-chloro-3-methylphenoxy analog which carries micromolar nAChR affinity [2]—is a differentiated starting point for CNS-penetrant NK1 programs where cholinergic off-target activity would confound behavioral readouts.

Chemoproteomic Target Deconvolution Using Photoaffinity-Labeled NSC 693561 Probes

The complete database silence on biological targets for NSC 693561 [1] positions it as an attractive scaffold for chemoproteomic target-identification programs (e.g., thermal proteome profiling or affinity-based protein MS). Installing a photoaffinity tag (diazirine or benzophenone) and a click-chemistry handle (alkyne) onto the 4-methylphenoxy or tetrahydrofuran ring would enable pull-down/MS experiments to de-orphan the compound's binding partners in live cells. Compared to close analogs that already carry weak nAChR annotations, NSC 693561 offers a clean chemical-proteomic canvas [2].

Structure-Activity Relationship (SAR) Expansion: Systematic Exploration of the Phenoxy Substituent Space While Holding the Tetrahydrofuran-Benzyl Scaffold Constant

NSC 693561's well-defined modular architecture—three independently variable modules (4-chlorobenzyl, tetrahydrofuran-2-ylmethyl, and 4-methylphenoxy-acetamide)—makes it a logical parent scaffold for focused SAR libraries. Procurement of the parent compound with certified purity, supported by NMR and LCMS characterization, enables systematic replacement of the 4-methylphenoxy group with diverse substituted phenols, while the tetrahydrofuran and 4-chlorobenzyl moieties serve as a constant framework for comparative analysis [1]. The compound's calculated properties (logP 3.829, tPSA 38 Ų) serve as a baseline for tracking SAR-driven property shifts [2].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.